(5-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
(5-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives are of significant interest in the field of organic chemistry due to their potential applications in various areas, including their use as ligands in the synthesis of novel complexes with potential anti-cancer activities. The focus here is on the chemical properties, synthesis, and molecular structure analysis of this compound and its derivatives.
Synthesis Analysis
The synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid derivatives involves in-situ reactions that lead to the formation of various complexes. For example, derivatives like 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester have been synthesized and characterized using techniques such as single-crystal X-ray diffraction, IR, and elemental analysis (Qiao et al., 2021).
Molecular Structure Analysis
The molecular structure of (5-methyl-1H-pyrazol-1-yl)acetic acid derivatives is often determined through X-ray diffraction, showcasing how modifications to the molecule can impact its stability and reactivity. For instance, analysis of compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs provides insight into their molecular geometry and stability through DFT calculations and NMR spectroscopy (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving (5-methyl-1H-pyrazol-1-yl)acetic acid derivatives are varied, including their coordination in novel ligand complexes with metals. For example, cobalt(II) and copper(II) complexes with derivatives like {((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino}acetic acid have been synthesized, highlighting the selective coordination and distorted geometries around metal centers (Hadda et al., 2007).
Physical Properties Analysis
The physical properties of (5-methyl-1H-pyrazol-1-yl)acetic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various chemical contexts. These properties are determined through methods like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, are vital for the application of (5-methyl-1H-pyrazol-1-yl)acetic acid derivatives in synthesis and drug design. Studies show that modifications to the pyrazole ring influence the stability and reactivity of these compounds, as seen in various synthesis reactions and computational studies (Smyth et al., 2007).
Scientific Research Applications
1. Androgen Receptor Antagonists
- Application Summary: This compound is used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which are evaluated as androgen receptor (AR) antagonists. AR signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy .
- Methods of Application: The compound is synthesized and its biological activities are evaluated using an AR luciferase reporter assay .
- Results: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC50 = 35.0 μM), especially 6g with IC50 value of 13.6 μM .
2. Herbicide Synthesis
- Application Summary: This compound is used in the synthesis of herbicide candidates through optimization of Quinclorac containing 3-Methyl-1H-pyrazol-5-yl .
- Methods of Application: Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC50 = 10.53 g/ha) and 10a (EC50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .
properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVSPAUYVSVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426993 | |
Record name | (5-methyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
180741-44-0 | |
Record name | (5-methyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Methyl-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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